[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride
Overview
Description
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride: is a chemical compound with the molecular formula C10H14N2O·HCl It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride typically involves the reaction of pyridine derivatives with pyrrolidine derivatives under controlled conditions. One common method involves the use of pyridine-2-carbaldehyde and pyrrolidine in the presence of a reducing agent to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques, such as distillation and large-scale chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction may produce pyrrolidine-2-methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds with potential biological activities.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may be used in the design of enzyme inhibitors or as a ligand in receptor binding studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound in the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique structure makes it valuable for the production of advanced materials and chemical intermediates.
Mechanism of Action
The mechanism of action of [1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)pyrimidine: A compound with a similar pyridine ring structure but with a pyrimidine ring instead of a pyrrolidine ring.
2-(Pyrrolidin-1-yl)pyridine: A compound with a pyridine ring substituted with a pyrrolidine ring at the 2-position.
Uniqueness
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is unique due to its specific combination of pyridine and pyrrolidine rings, which imparts distinct chemical and biological properties
Biological Activity
Overview
[1-(Pyridin-2-YL)pyrrolidin-2-YL]methanol hydrochloride is a chemical compound with the molecular formula C10H14N2O·HCl. It is derived from pyrrolidine and pyridine, two nitrogen-containing heterocycles. This compound has garnered attention in biological research due to its potential interactions with biological macromolecules and its applications in medicinal chemistry.
The biological activity of this compound primarily involves its ability to interact with specific molecular targets such as enzymes and receptors. The compound may inhibit enzyme activity by binding to active sites, thus preventing substrate binding and subsequent catalysis. This mechanism is crucial for its potential role in drug development, particularly in designing enzyme inhibitors that could modulate various biochemical pathways.
Antiproliferative Activity
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that certain pyrrolidine derivatives possess cytotoxic properties at concentrations below 100 μM, with GI50 values ranging from 2 to 40 μM against specific cell lines like MDA-MB-453 .
Compound | Cell Line | GI50 Value (μM) |
---|---|---|
Compound 10 | MDA-MB-453 | 10 |
Compound 11 | MDA-MB-453 | 15 |
Compound 17 | MDA-MB-453 | 5 |
This table illustrates the varying potency of related compounds, suggesting structural modifications can enhance biological activity.
Antimicrobial Activity
In addition to antiproliferative effects, derivatives of this compound have shown promising antimicrobial properties. Various studies have evaluated the antibacterial and antifungal activities of pyrrolidine derivatives, demonstrating effectiveness against a range of pathogens including Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values for some related compounds ranged from 0.0039 to 0.025 mg/mL, indicating strong antibacterial activity .
Pathogen | MIC (mg/mL) |
---|---|
Staphylococcus aureus | 0.0039 |
Escherichia coli | 0.025 |
Candida albicans | 0.016 |
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific enzymes by this compound revealed its potential as a lead compound for developing therapeutic agents targeting metabolic pathways involved in cancer proliferation. The compound was tested against various enzymes, showing effective inhibition rates which suggest its utility in treating metabolic disorders.
Case Study: Anticancer Activity
Another significant study highlighted the anticancer properties of pyrrolidine-based compounds similar to this compound. The research demonstrated that these compounds could selectively induce apoptosis in cancer cells while sparing normal cells, making them candidates for further development as anticancer therapies .
Properties
IUPAC Name |
(1-pyridin-2-ylpyrrolidin-2-yl)methanol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O.ClH/c13-8-9-4-3-7-12(9)10-5-1-2-6-11-10;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COVZBYBQTCQIJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C2=CC=CC=N2)CO.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.